3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
Description
This compound is a triazoloquinazoline derivative characterized by a 1,2,4-triazolo[4,3-a]quinazolin-5-one core. Key structural features include:
- A sulfanyl group at position 1, substituted with a carbamoylmethyl moiety linked to a 3-methylbutyl chain.
- A propanamide side chain at position 4, terminating in an isopropyl group.
- The presence of hydrogen-bonding motifs (carbonyl and carbamoyl groups) and hydrophobic regions (methylbutyl and isopropyl substituents), which influence solubility and target interactions .
Properties
IUPAC Name |
3-[1-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-14(2)9-11-23-19(30)13-32-22-26-25-21-27(12-10-18(29)24-15(3)4)20(31)16-7-5-6-8-17(16)28(21)22/h5-8,14-15H,9-13H2,1-4H3,(H,23,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFGIGSPFUQBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a novel synthetic derivative with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a quinazolinone core fused with a triazole ring, which is known for its diverse biological activities. The presence of a sulfanyl group and various substituents enhances its potential as a drug candidate.
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities:
Anticancer Activity
- Mechanism of Action : The compound exhibits potent cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it has shown significant inhibitory activity against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) with IC50 values of 0.35 µM and 3.20 µM respectively .
- Cell Cycle Arrest : Research indicates that the compound can induce G1 phase arrest in cancer cells, effectively halting their progression through the cell cycle. This was evidenced by flow cytometry analyses showing increased living cell populations in the G1 phase compared to untreated controls .
- Apoptosis Induction : The compound triggers apoptosis in cancer cells, as demonstrated by increased annexin V-positive cells during flow cytometry assays. Notably, the proportion of cells undergoing late apoptosis rose significantly following treatment .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains:
- In vitro Studies : Antibacterial activity was assessed against standard strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study investigated the effects of the compound on HCT-116 human colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM after 24 hours of exposure .
- Antimicrobial Efficacy : In another study, the compound was tested against Mycobacterium tuberculosis, revealing an MIC of 40 µg/mL, indicating its potential as an antimycobacterial agent .
Data Tables
| Biological Activity | IC50/ MIC Values | Observations |
|---|---|---|
| EGFR Inhibition | 0.35 µM | Potent inhibition compared to standard drugs |
| VEGFR Inhibition | 3.20 µM | Significant activity against angiogenesis |
| Antibacterial Activity | 31.25 - 62.5 µg/mL | Effective against multiple bacterial strains |
| Apoptosis Induction | - | Increased apoptotic cells in treated groups |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations in the Sulfanyl-Carbamoylmethyl Moiety
The sulfanyl-carbamoylmethyl group is a critical structural determinant. Analogous compounds differ in this region:
Analytical and Computational Comparisons
Molecular Networking and Fragmentation Patterns
Using cosine scores (1 = identical fragmentation, 0 = dissimilar), the target compound would cluster with analogs sharing the triazoloquinazoline core. For example:
- The benzylcarbamoyl analog may show a high cosine score (>0.8) due to overlapping fragmentation pathways, while the cyclohexyl variant might diverge (score ~0.6–0.7) due to its altered propanamide terminus .
Tanimoto Similarity and Morgan Fingerprints
Bioactivity and Target Interactions
Docking Affinity Predictions
- Murcko scaffold analysis groups the target compound with its analogs under the triazoloquinazoline chemotype. However, substituent differences lead to variability in docking scores. For example:
Bioactivity Clustering
Compounds with similar substituents (e.g., 3-methylbutyl vs. benzyl) may cluster into distinct groups in hierarchical bioactivity analyses. For instance:
- The target compound and cyclohexyl variant might show overlapping activity in kinase assays but diverge in cytotoxicity profiles due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
